(5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol
Overview
Description
“(5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol” is an organic compound with the molecular formula C8H6ClIN2O . It is used in various chemical reactions and can be found in several technical documents and peer-reviewed papers .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolopyridine core with chlorine and iodine substituents at the 5 and 3 positions, respectively, and a methanol group attached to the 6 position .Physical And Chemical Properties Analysis
“this compound” is a white solid with a high melting and boiling point . It is stable at room temperature and can dissolve in some organic solvents, such as chloroform and methanol .Scientific Research Applications
Synthesis and Chemical Properties
The compound has been explored as a precursor in the synthesis of novel heterocyclic compounds . For example, its derivatives are synthesized through various chemical reactions that facilitate the formation of complex molecules, potentially useful for medicinal compounds and agrochemicals (Ghelfi et al., 2003).
Research has demonstrated the compound's role in rearrangement reactions to produce pyrrolin-2-ones, which are significant in creating compounds with potential agrochemical and medicinal applications (Bellesia et al., 2001).
The compound has been utilized in studies investigating the synthesis of pyrrolopyridines from alkynes and isothiocyanates, showcasing its versatility in creating compounds that blend pyrrole and pyridine rings for enhanced biological activity and practical applications (Nedolya et al., 2015).
There is interest in the construction of polyheterocyclic systems through multicomponent reactions involving the compound, demonstrating its utility in creating complex molecular architectures that could be of significance in developing new pharmaceuticals and materials (Cao et al., 2019).
Applications in Molecular Structure Studies
- Studies have also focused on the crystal and molecular structure analysis of derivatives, which is crucial for understanding the properties and potential applications of these compounds in various fields, including materials science and drug design (Lakshminarayana et al., 2009).
properties
IUPAC Name |
(5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIN2O/c9-5-1-4-6(10)2-11-8(4)12-7(5)3-13/h1-2,13H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEZVWHQTVVJNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC2=NC(=C1Cl)CO)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101208795 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-6-methanol, 5-chloro-3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101208795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1346447-28-6 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-6-methanol, 5-chloro-3-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346447-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-6-methanol, 5-chloro-3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101208795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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